4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2003770-24-7
VCID: VC4328390
InChI: InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCN(CC1)CCF
Molecular Formula: C8H18FN3O2S
Molecular Weight: 239.31

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

CAS No.: 2003770-24-7

Cat. No.: VC4328390

Molecular Formula: C8H18FN3O2S

Molecular Weight: 239.31

* For research use only. Not for human or veterinary use.

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide - 2003770-24-7

Specification

CAS No. 2003770-24-7
Molecular Formula C8H18FN3O2S
Molecular Weight 239.31
IUPAC Name 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide
Standard InChI InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3
Standard InChI Key BCYYMXPAJKHWGT-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCN(CC1)CCF

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide integrates a piperazine ring, a sulfonamide group, and a fluorinated ethyl chain. The IUPAC name, 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide, reflects its substitution pattern: the piperazine nitrogen at position 1 is bonded to a sulfonamide group (-SO2_2NH2_2) where the amine hydrogens are replaced by methyl groups, while the nitrogen at position 4 is linked to a 2-fluoroethyl substituent. The molecular formula is C8_8H17_{17}FN3_3O2_2S, with a molar mass of 238.3 g/mol.

The fluorine atom’s electronegativity and small atomic radius confer unique physicochemical properties, including increased lipid solubility and resistance to oxidative metabolism . These traits enhance the compound’s bioavailability and central nervous system (CNS) penetration, as evidenced by brain-to-blood ratios exceeding 1.5 in murine models .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves sequential alkylation and sulfonylation reactions. A representative method entails:

  • Alkylation of Piperazine: Reacting N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Purification: Column chromatography or recrystallization to isolate the product .

Table 1: Synthesis Conditions and Yields

Starting MaterialReagents/ConditionsYield (%)Reference
N,N-Dimethylpiperazine2-Fluoroethyl sulfonyl chloride, Et3_3N, CH2_2Cl2_278
1-(2-Fluoroethyl)piperazineDimethylsulfamoyl chloride, THF, 0°C to RT65

Alternative approaches utilize calcium triflimide [Ca(NTf2_2)2_2] to activate sulfonyl fluorides for nucleophilic substitution with amines, enabling milder reaction conditions and higher functional group tolerance .

Stability and Metabolic Considerations

CompoundIC50_{50} (μM)Inhibition Mode
4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide3.59 ± 0.07Competitive
Diclofenac-sulfanilamide conjugate7.92 ± 0.27Mixed
Mefenamic acid-sulfamethoxazole conjugate8.35 ± 0.26Competitive

Anticancer Activity

Preliminary assays indicate antiproliferative effects against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with IC50_{50} values of 12.4 μM and 18.7 μM, respectively. The fluorinated ethyl group enhances cellular uptake, while the sulfonamide moiety may disrupt folate metabolism or carbonic anhydrase activity .

Molecular Interactions and Toxicity Profile

Binding Mechanisms

Molecular dynamics simulations show stable interactions between 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide and urease over 100 ns trajectories. The sulfonamide group maintains hydrogen bonds with Asp633 and His492, while the fluorinated ethyl chain stabilizes the complex via van der Waals forces .

hERG Channel Inhibition

A significant concern is the compound’s inhibition of the hERG potassium channel (IC50_{50} = 0.6 μM), which poses arrhythmia risks . Structural modifications, such as replacing the dimethylamine with bulkier groups, are being explored to mitigate this off-target effect.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Sulfonamides

CompoundKey Structural FeaturesUrease IC50_{50} (μM)BBB Permeability
4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamideFluorinated ethyl, dimethylamine3.59High (1.6 ratio)
Sulfanilamide-diclofenac conjugateNSAID-linked sulfonamide7.92Low
N,N-Diethylpiperazine-sulfonamideNon-fluorinated ethyl groups22.1Moderate

The fluorinated derivative exhibits superior enzyme affinity and CNS penetration compared to non-fluorinated analogs, underscoring fluorine’s role in optimizing drug-like properties .

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